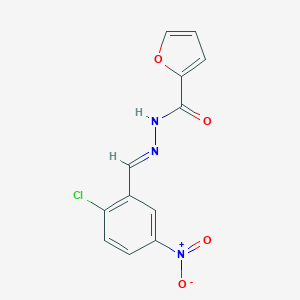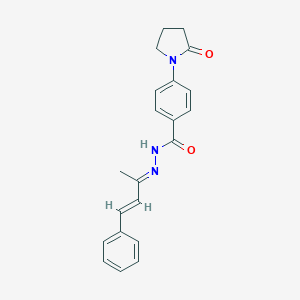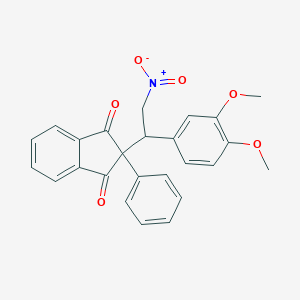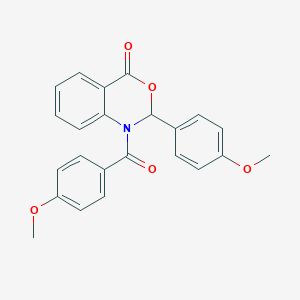![molecular formula C16H13N5S B378337 4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B378337.png)
4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Cambridge ID 5787003 would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cambridge ID 5787003 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Cambridge ID 5787003 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cambridge ID 5787003 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Conclusion
Cambridge ID 5787003 is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this intriguing compound.
Propriétés
Formule moléculaire |
C16H13N5S |
|---|---|
Poids moléculaire |
307.4g/mol |
Nom IUPAC |
4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C16H13N5S/c1-2-4-12-11(3-1)13-15-19-14(10-5-7-17-8-6-10)20-21(15)9-18-16(13)22-12/h5-9H,1-4H2 |
Clé InChI |
WKJIPWNXTCWCKH-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=NC=C5 |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethyl-2-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B378255.png)


![N-[(E)-anthracen-9-ylmethylidene]-4-methyl-1,3-thiazol-2-amine](/img/structure/B378267.png)
![2-[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]phenyl benzoate](/img/structure/B378270.png)
![2-[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]phenyl 2-thiophenecarboxylate](/img/structure/B378271.png)

![2-[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]phenyl 2-furoate](/img/structure/B378273.png)
![1-([1,1'-biphenyl]-4-ylcarbonyl)-2-(4-bromophenyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B378276.png)
![2-[(benzylideneamino)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B378277.png)


![9-[2-(piperidin-1-yl)ethyl]-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378282.png)
